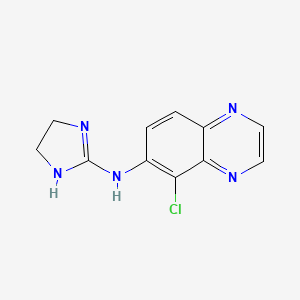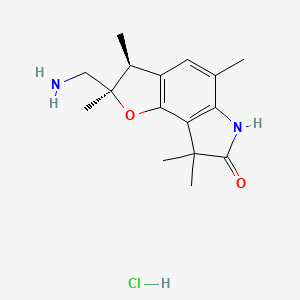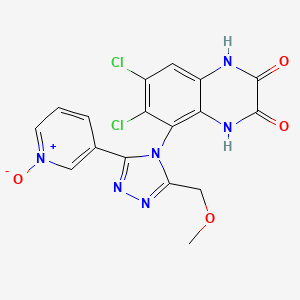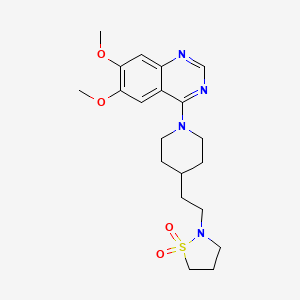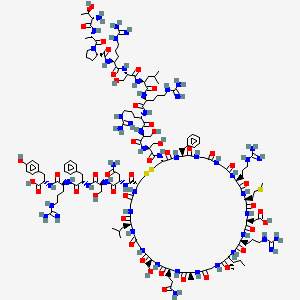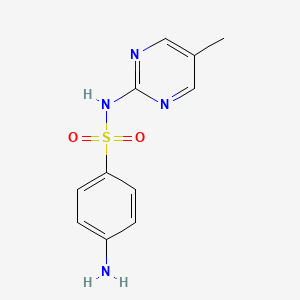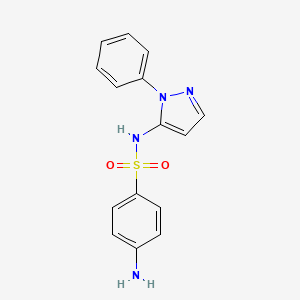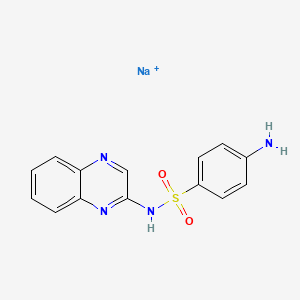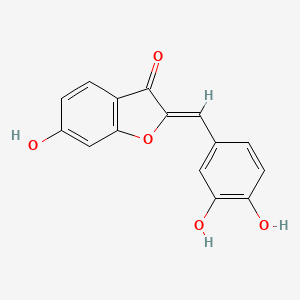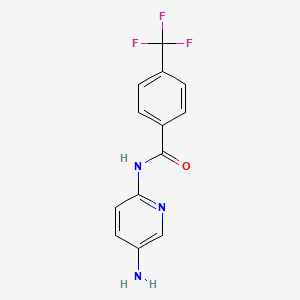
N-(5-氨基吡啶-2-基)-4-(三氟甲基)苯甲酰胺
描述
N-(5-氨基吡啶-2-基)-4-(三氟甲基)苯甲酰胺,通常称为TFAP,是一种选择性环氧合酶-1(COX-1)抑制剂。 它的分子式为C₁₃H₁₀F₃N₃O,分子量为281.23 g/mol 。该化合物因其在抑制COX-1方面的显著作用而闻名,使其成为生物医学研究中的一种宝贵工具。
科学研究应用
N-(5-氨基吡啶-2-基)-4-(三氟甲基)苯甲酰胺在科学研究中有着广泛的应用:
化学: 它用作各种有机合成反应中的试剂。
生物学: 该化合物用于涉及酶抑制的研究,特别是COX-1抑制。
医学: 由于其COX-1抑制特性,它正在研究用于治疗涉及炎症和疼痛的疾病的潜在治疗应用。
工业: 它用于生产药品和其他化工产品.
准备方法
合成路线和反应条件
N-(5-氨基吡啶-2-基)-4-(三氟甲基)苯甲酰胺的合成通常涉及在适当条件下将5-氨基吡啶-2-羧酸与4-(三氟甲基)苯甲酰氯反应。 反应通常在碱的存在下进行,例如三乙胺,以中和反应过程中生成的盐酸 。
工业生产方法
N-(5-氨基吡啶-2-基)-4-(三氟甲基)苯甲酰胺的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器并精确控制反应条件,以确保最终产物的产率高且纯度高。 然后使用重结晶或色谱等技术对化合物进行纯化 。
化学反应分析
反应类型
N-(5-氨基吡啶-2-基)-4-(三氟甲基)苯甲酰胺会发生各种化学反应,包括:
氧化: 该化合物可以被氧化以形成相应的氧化物。
还原: 还原反应可以将其转化为胺或其他还原形式。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾(KMnO₄)和三氧化铬(CrO₃)。
还原: 使用诸如氢化锂铝(LiAlH₄)或硼氢化钠(NaBH₄)之类的还原剂。
取代: 卤素或烷基化剂等试剂通常用于取代反应.
形成的主要产物
这些反应形成的主要产物取决于所用试剂和具体条件。 例如,氧化可以产生氧化物,而还原可以产生胺 。
作用机制
N-(5-氨基吡啶-2-基)-4-(三氟甲基)苯甲酰胺通过选择性抑制环氧合酶-1(COX-1)酶发挥作用。 这种抑制是通过化合物与COX-1的活性位点结合而发生的,从而阻止该酶催化花生四烯酸转化为前列腺素,前列腺素是炎症和疼痛的介质 。
相似化合物的比较
类似化合物
苯乙酮: N-(5-氨基吡啶-2-基)-4-(三氟甲基)苯甲酰胺的结构类似物,用于各种有机合成反应。
三氟苯乙酮: 另一种氟化类似物,在有机合成和药物研究中具有类似的应用.
独特性
N-(5-氨基吡啶-2-基)-4-(三氟甲基)苯甲酰胺的独特之处在于它选择性抑制COX-1,这使其与其他可能没有相同选择性或效力的类似化合物区别开来 。
属性
IUPAC Name |
N-(5-aminopyridin-2-yl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O/c14-13(15,16)9-3-1-8(2-4-9)12(20)19-11-6-5-10(17)7-18-11/h1-7H,17H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCFFMPDIBWZLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of TFAP?
A1: TFAP is a potent and selective inhibitor of cyclooxygenase-1 (COX-1) []. COX-1 is an enzyme involved in the synthesis of prostaglandins, which are lipid compounds that play a role in inflammation and pain signaling.
Q2: What are the downstream effects of COX-1 inhibition by TFAP?
A2: By inhibiting COX-1, TFAP reduces the production of prostaglandins, thus exhibiting analgesic (pain-relieving) effects [, ].
Q3: What is the molecular formula and weight of TFAP?
A3: The molecular formula of TFAP is C13H9F3N2O, and its molecular weight is 282.22 g/mol.
Q4: Is there any spectroscopic data available for TFAP?
A4: The research papers provided do not contain detailed spectroscopic data for TFAP.
Q5: How stable is TFAP under different storage conditions?
A5: Specific data on the stability of TFAP under various conditions is not available in the provided research papers.
Q6: Does TFAP exhibit any catalytic properties?
A6: TFAP itself is not reported to have catalytic properties. It acts as an enzyme inhibitor rather than a catalyst.
Q7: Have computational methods been employed in the study of TFAP?
A8: Yes, density functional theory (DFT) calculations have been used to investigate the interactions between TFAP and platinum surfaces, revealing insights into TFAP's behavior in heterogeneous catalysis [, ].
Q8: How does modifying the structure of TFAP affect its activity?
A9: Researchers explored modifications to the TFAP scaffold to improve its properties. Replacing the diaminopyridine core with a 5-amino-2-ethoxy-N-(substituted-phenyl)benzamide structure led to compounds with varied COX-1 inhibitory and analgesic activities []. For example, compound 9g (5-amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide) showed more potent analgesia than TFAP and indomethacin, without causing urine discoloration [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


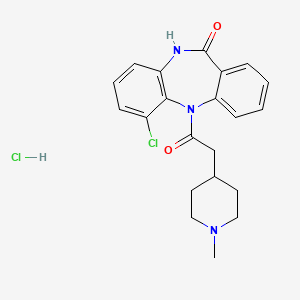
![4-[(E)-(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide](/img/structure/B1682689.png)
